

Spectroscopic Profile of 7-Deoxyloganin: A Technical Guide

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An In-depth Analysis of NMR and MS Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7-Deoxyloganin**, an iridoid glycoside found in various medicinal plants, including Verbena officinalis and Strychnos nux-vomica.[1] The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) characteristics, offering a valuable resource for the identification and characterization of this compound in natural product research and drug discovery.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For **7-Deoxyloganin**, the molecular formula is established as $C_{17}H_{26}O_{9}$.[1]

Table 1: Mass Spectrometry Data for **7-Deoxyloganin**

Parameter	Value	Source
Molecular Formula	C17H26O9	PubChem[1]
Exact Mass	374.15768 g/mol	PubChem[1]
Monoisotopic Mass	374.15768240 Da	PubChem[1]



Experimental Protocol: Mass Spectrometry

While specific experimental parameters for the listed data are not detailed in the immediate search results, a general protocol for the analysis of iridoid glycosides using electrospray ionization (ESI) mass spectrometry is provided below as a representative example.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is typically used.

Sample Preparation: The purified compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

Analysis Method:

- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode to form adducts such as [M+Na]+ or [M+H]+.
- Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Mass Range: The instrument is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight, for instance, m/z 100-1000.
- Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the parent ion, which is then used to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework. The complete ¹H and ¹³C NMR data for **7-Deoxyloganin** have been reported in the context of its total synthesis.

¹H NMR Data

Table 2: ¹H NMR Spectroscopic Data for **7-Deoxyloganin** (500 MHz, CD₃OD)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.25	d	9.0
3	7.42	S	
5	3.10	m	_
6α	1.85	m	_
6β	1.30	m	_
7	1.80	m	_
8	2.20	m	_
9	2.55	m	_
10	1.05	d	7.0
11-OCH₃	3.70	S	
1'	4.65	d	8.0
2'	3.20	dd	8.0, 9.0
3'	3.35	t	9.0
4'	3.30	t	9.0
5'	3.25	m	
6'a	3.85	dd	12.0, 2.0
6'b	3.65	dd	12.0, 5.5

¹³C NMR Data

Table 3: ¹3C NMR Spectroscopic Data for **7-Deoxyloganin** (125 MHz, CD₃OD)



Position	Chemical Shift (δ, ppm)
1	98.5
3	152.5
4	112.0
5	32.0
6	42.0
7	45.0
8	35.0
9	48.0
10	14.0
11	168.0
11-OCH₃	51.5
1'	100.0
2'	74.5
3'	77.5
4'	71.5
5'	78.0
6'	62.5

Experimental Protocol: NMR Spectroscopy

The following is a representative experimental protocol for acquiring high-resolution NMR data of iridoid glycosides.

Instrumentation: A high-field NMR spectrometer, such as a 500 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.



Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

- Pulse Sequence: A standard single-pulse experiment.
- Spectral Width: A range of approximately 10-12 ppm is typically sufficient.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.

¹³C NMR Spectroscopy:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: A range of approximately 200-220 ppm.
- · Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and instrument sensitivity.

2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, a suite of 2D NMR experiments is typically performed, including:

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

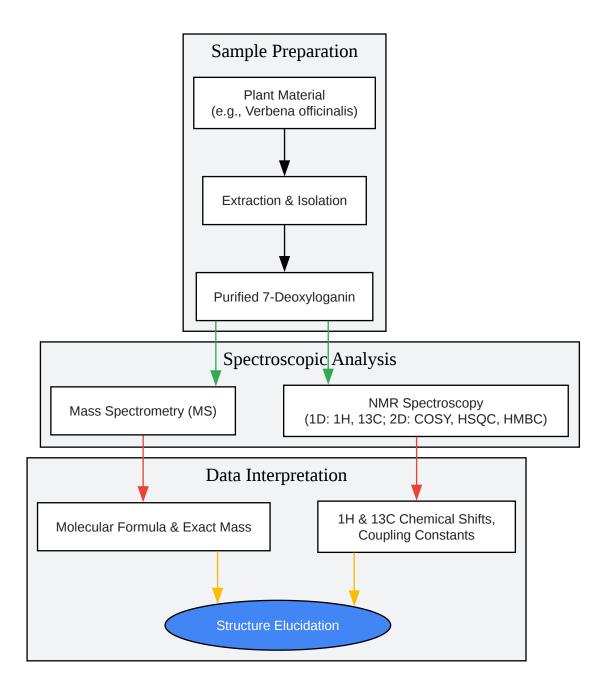


- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Visualization of Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of **7-Deoxyloganin** can be visualized as follows:





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Caption: Workflow for the spectroscopic analysis of **7-Deoxyloganin**.

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References

- 1. Cyclopenta(c)pyran-4-carboxylic acid, 1-(beta-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-methyl-, methyl ester, (1S,4aS,7S,7aR)- | C17H26O9 | CID 440906 PubChem [pubchem.ncbi.nlm.nih.gov]
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